(6-Methoxy-1H-purin-8-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(6-methoxy-7H-purin-8-yl)methanamine |
InChI |
InChI=1S/C7H9N5O/c1-13-7-5-6(9-3-10-7)12-4(2-8)11-5/h3H,2,8H2,1H3,(H,9,10,11,12) |
InChI Key |
CKSCUSZVAZINRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1NC(=N2)CN |
Origin of Product |
United States |
Conclusion
(6-Methoxy-1H-purin-8-yl)methanamine is a purine (B94841) derivative with functional groups that make it an intriguing candidate for further investigation in medicinal chemistry and chemical biology. Its synthesis is achievable through established purine synthesis methodologies, and its chemical properties, particularly the reactive amine handle at the C8 position, make it a versatile intermediate for the creation of more complex molecules. While its direct biological activity and applications as a chemical probe are yet to be extensively explored in published research, the foundational importance of the purine scaffold suggests that this compound and its derivatives hold promise for the development of novel bioactive agents. Further research to fully characterize its synthesis, reactivity, and biological profile is warranted.
Mechanistic Investigations of Biological Action of Purine Derivatives
Identification and Characterization of Molecular Targets
There is currently no published research identifying or characterizing the specific molecular targets of (6-Methoxy-1H-purin-8-yl)methanamine. While purine (B94841) analogs are known to interact with a wide array of biological molecules, including enzymes and receptors, the specific proteins or nucleic acids that bind to this compound have not been elucidated.
Ligand-Protein Interaction Analysis (e.g., Binding Pose Prediction)
Information regarding the interaction of this compound with any protein target is not available. Consequently, there are no studies on its binding pose, affinity, or the specific molecular interactions that would govern its binding. Computational predictions and experimental validations of its binding mode are yet to be performed.
Elucidation of Biochemical Pathways Affected by Compound Activity
The impact of this compound on biochemical pathways is unknown. Research has not yet explored which, if any, signaling cascades, metabolic pathways, or other cellular processes are modulated by this compound.
Cellular and Subcellular Distribution Studies (Preclinical Context)
There are no preclinical studies available that describe the cellular uptake, accumulation, or subcellular localization of this compound. Understanding the distribution of a compound within cells is critical for interpreting its mechanism of action, but this information is not available for the specified purine derivative.
Computational Chemistry and Molecular Modeling in Purine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are critical determinants of a molecule's reactivity and interaction with its environment.
Density Functional Theory (DFT) for Molecular Orbital and Electrostatic Potential Analysis
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For purine (B94841) derivatives, DFT calculations, often at the B3LYP/6-31+G** level of theory, are employed to analyze molecular orbitals and electrostatic potential surfaces. wright.eduresearchgate.net These analyses help in understanding the regions of a molecule that are electron-rich or electron-poor, providing clues about potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution around a molecule. Red regions indicate areas of high electron density (negative potential), which are likely to act as hydrogen bond acceptors, while blue regions represent electron-deficient areas (positive potential), which can act as hydrogen bond donors. For (6-Methoxy-1H-purin-8-yl)methanamine, the nitrogen atoms of the purine ring and the methoxy (B1213986) group's oxygen atom are expected to be key sites for interaction.
Estimation of Acid Dissociation Constants (pKa)
The acid dissociation constant (pKa) is a critical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods, particularly those combining quantum mechanics with a solvent model, have proven effective in estimating pKa values for purine derivatives. wright.eduresearchgate.net These calculations typically involve determining the free energy difference between the protonated and deprotonated forms of the molecule in an aqueous environment. acs.org
For purines, which can have multiple protonation sites, computational studies can help identify the most likely sites of protonation and deprotonation. nih.gov The accuracy of these predictions can be enhanced by using a hybrid implicit-explicit solvation model, where a few explicit water molecules are placed at key hydrogen-bonding locations around the solute, which is then embedded in a continuum solvent model. acs.orgnih.govwayne.edu Studies have shown that for purines, a two-parameter adjustment can yield a strong correlation between calculated and experimental pKa values. nih.gov
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govjbcpm.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a small molecule and a protein target. jbcpm.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them based on their binding affinity. jbcpm.com
For this compound, molecular docking studies could be employed to predict its binding mode and affinity to various biological targets, such as kinases or other enzymes where purine analogs are known to be active. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-protein complex.
Molecular Dynamics Simulations for Protein-Ligand Complex Stability and Dynamics
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govuzh.ch MD simulations are crucial for assessing the stability of a protein-ligand complex and understanding the conformational changes that may occur upon ligand binding. nih.govacs.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. ijprajournal.comresearchgate.net These models are built using a set of known compounds (a training set) and then used to predict the activity or properties of new, untested compounds. researchgate.net
For purine derivatives, QSAR studies have been successfully used to model their inhibitory activity against various targets. researchgate.netresearchgate.netnih.gov These models often use a combination of topological, electronic, and steric descriptors to quantify the structural features of the molecules. ijprajournal.com For instance, a QSAR model for purine derivatives might reveal that the presence of a hydrogen bond donor at a specific position and a certain molecular volume are critical for high activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the regions where steric bulk or electrostatic charge positively or negatively influences activity. nih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific target. acs.orgnih.govnih.govyoutube.com
Computational Modeling in the Optimization of this compound Derivatives: A Review
A comprehensive review of the application of computational chemistry and molecular modeling in the lead optimization and design of new derivatives related to this compound is not currently possible due to a lack of publicly available research on this specific compound.
Extensive searches of scientific literature and chemical databases have not yielded specific studies detailing the use of computational methods for the lead optimization or the design of novel derivatives of this compound. While the broader field of purine research extensively utilizes computational chemistry for drug discovery and development, this particular molecule does not appear to have been a specific focus of such published efforts.
Computational chemistry and molecular modeling are powerful tools in modern drug discovery, enabling researchers to predict how modifications to a lead compound will affect its biological activity, selectivity, and pharmacokinetic properties. These techniques are routinely applied in the lead optimization phase to guide the synthesis of more potent and effective drug candidates.
In the context of purine research, these methods have been instrumental in understanding structure-activity relationships (SAR). For instance, computational studies on various purine analogues have elucidated the key structural features required for binding to specific biological targets. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are commonly employed to rationalize experimental findings and to design new molecules with improved characteristics.
However, without specific research focused on this compound, any discussion of the application of these computational methods would be speculative and would not adhere to the strict requirement of focusing solely on this compound. The generation of detailed research findings and data tables, as requested, is therefore not feasible.
Future research may yet explore the potential of this compound as a scaffold for drug development, at which point the application of computational chemistry and molecular modeling would be a critical component of any lead optimization campaign. Such studies would likely involve the creation of a library of virtual derivatives, followed by computational screening to predict their binding affinities and other relevant properties, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Until such research is published, a detailed article on the computational lead optimization of this compound cannot be compiled.
Preclinical Evaluation and Lead Optimization Strategies for 6 Methoxy 1h Purin 8 Yl Methanamine Analogs
Strategic Approaches for Enhancing Bioactivity and Target Specificity:While general medicinal chemistry strategies for modifying purine (B94841) scaffolds exist, no documents were found detailing specific structure-activity relationships (SAR) or lead optimization campaigns centered on the (6-Methoxy-1H-purin-8-yl)methanamine core.
Without access to proprietary research from pharmaceutical or academic drug discovery programs, where such data might exist, a scientifically accurate article meeting the specified requirements cannot be generated.
Q & A
(Basic) What are the recommended synthetic routes for (6-Methoxy-1H-purin-8-yl)methanamine?
A common method involves nucleophilic substitution under anhydrous conditions. For example, methoxylation of a purine precursor (e.g., 6-chloro-1H-purine derivatives) using sodium hydride (NaH) as a base in tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar) . Key steps:
- Reagent Ratios : Use 2.5–3.0 equivalents of NaH and methanamine derivative.
- Temperature : Reactions typically proceed at room temperature or mild heating (40–60°C).
- Workup : Neutralize excess base with aqueous NH₄Cl, followed by extraction with dichloromethane or ethyl acetate.
Table 1 : Example Reaction Conditions
| Precursor | Base | Solvent | Yield (%) |
|---|---|---|---|
| 6-Chloropurine | NaH | THF | 65–75 |
(Basic) What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .
- ¹H/¹³C NMR : Assign methoxy (δ 3.3–3.5 ppm) and methanamine (δ 2.7–3.0 ppm) protons. Purine ring protons appear as multiplets between δ 7.5–8.5 ppm.
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
Note : Compare spectral data with computational predictions (e.g., density functional theory, DFT) to resolve ambiguities .
(Basic) What safety protocols are essential when handling this compound?
- Storage : Keep at ≤-20°C in airtight, light-resistant containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
(Advanced) How can researchers resolve contradictions in spectral data for this compound?
Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Strategies:
Variable Temperature NMR : Probe tautomeric equilibria by acquiring spectra at 25°C and -40°C.
Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent shifts.
Computational Validation : Use Gaussian or ORCA software to simulate spectra and cross-validate experimental peaks .
(Advanced) What experimental designs are optimal for studying its biological interactions?
- Target Identification : Use molecular docking (AutoDock Vina) to predict binding affinities with purine receptors or enzymes .
- In Vitro Assays :
- Kinetic Studies : Measure inhibition constants (Kᵢ) via fluorometric xanthine oxidase assays.
- Cellular Uptake : Radiolabel the compound (e.g., ³H-methanamine) to track intracellular distribution.
- Controls : Include structurally similar analogs (e.g., 6-hydroxy derivatives) to isolate methoxy group effects.
(Advanced) How can computational methods enhance understanding of its electronic properties?
- HOMO-LUMO Analysis : Predict reactivity using DFT (B3LYP/6-311+G(d,p)) to calculate frontier orbitals.
- Mulliken Charges : Identify nucleophilic/electrophilic sites (e.g., N7 and N9 positions on purine) .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous vs. nonpolar environments.
(Basic) What purification methods yield high-purity this compound?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → ethyl acetate/methanol).
- Recrystallization : Dissolve in hot ethanol, then cool to -20°C for crystal formation.
- HPLC : Employ C18 columns with 0.1% TFA in acetonitrile/water for analytical purity checks.
(Advanced) How do researchers address stability challenges during long-term studies?
- Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Common issues include demethylation or oxidation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or store under nitrogen atmosphere .
- Analytical Monitoring : Use LC-MS every 2 weeks to quantify degradation products.
(Basic) What are the key applications of this compound in biochemical research?
- Enzyme Inhibition : Probe xanthine oxidase or adenosine deaminase activity due to structural similarity to purine substrates .
- Probe Development : Label with fluorophores (e.g., FITC) for cellular imaging of purine metabolism.
(Advanced) How can researchers validate contradictory bioactivity data across studies?
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests).
- Dose-Response Curves : Ensure consistent molar concentrations and exposure times.
- Cell Line Validation : Use CRISPR-edited cells to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
